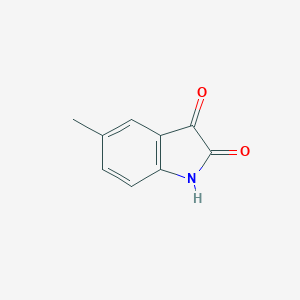

5-Methylisatin

説明

Structure

3D Structure

特性

IUPAC Name |

5-methyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-5-2-3-7-6(4-5)8(11)9(12)10-7/h2-4H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAJCSPZKMVQIAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209637 | |

| Record name | 5-Methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-05-9 | |

| Record name | 5-Methylisatin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Methylisatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylisatin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methylisatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methylindole-2,3(1H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.230 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-METHYLISATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AK8XAB7PS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylisatin: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methylisatin, a key heterocyclic compound. It details its chemical structure, physicochemical properties, spectral characteristics, synthesis protocols, and significant biological activities. This document is intended to serve as a foundational resource for researchers engaged in organic synthesis, medicinal chemistry, and drug discovery.

Core Chemical and Physical Properties

This compound, also known as 5-methyl-1H-indole-2,3-dione, is a derivative of isatin, which is an endogenous compound found in mammals. Its chemical structure is characterized by an indole core with a methyl group substituted at the 5-position and ketone groups at the 2 and 3-positions. This substitution pattern significantly influences its biological and chemical properties.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These values are critical for its application in experimental settings, including reaction setup and purification.

| Property | Value | Source |

| IUPAC Name | 5-methyl-1H-indole-2,3-dione | N/A |

| CAS Number | 608-05-9 | |

| Molecular Formula | C₉H₇NO₂ | |

| Molecular Weight | 161.16 g/mol | |

| Melting Point | 185-188 °C | |

| Boiling Point | Data not readily available; may decompose at high temperatures. | N/A |

| Appearance | Orange-red crystalline powder | |

| Solubility | Soluble in hot ethanol, acetone, and acetic acid. Sparingly soluble in water. |

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The characteristic spectral data are presented below, providing a fingerprint for its identification.

| Technique | Data |

| ¹H NMR | δ (ppm): 2.3 (s, 3H, CH₃), 6.8 (d, 1H, Ar-H), 7.3 (d, 1H, Ar-H), 7.4 (s, 1H, Ar-H), 10.9 (s, 1H, NH) |

| ¹³C NMR | δ (ppm): 20.9 (CH₃), 112.5, 118.9, 126.8, 138.9, 141.2, 148.5 (Ar-C), 159.2 (C=O), 184.8 (C=O) |

| IR (KBr) | ν (cm⁻¹): ~3200 (N-H stretching), ~1750 (C=O stretching, lactam), ~1730 (C=O stretching, ketone), ~1620 (C=C stretching, aromatic) |

| Mass Spec (MS) | m/z: 161 (M⁺) |

Synthesis of this compound

The most common and reliable method for the synthesis of this compound is the Sandmeyer isonitroso-acetanilide isatin synthesis. This multi-step process begins with the reaction of p-toluidine (4-methylaniline).

Experimental Workflow: Sandmeyer Synthesis

The logical flow of the Sandmeyer synthesis for this compound is outlined below. This process involves the formation of an isonitrosoacetanilide intermediate, followed by acid-catalyzed cyclization.

Caption: Workflow for the Sandmeyer synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on the Sandmeyer synthesis method.

Materials:

-

p-Toluidine (4-methylaniline)

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Concentrated Hydrochloric Acid (HCl)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium sulfate, anhydrous

-

Glacial acetic acid or ethanol for recrystallization

-

Distilled water

Procedure:

-

Preparation of the Isonitrosoacetanilide Intermediate:

-

In a 2 L round-bottom flask, dissolve 50 g of chloral hydrate in 500 mL of water.

-

To this solution, add a solution of 35 g of p-toluidine in 300 mL of water containing 30 mL of concentrated HCl.

-

In a separate beaker, dissolve 55 g of hydroxylamine hydrochloride in 250 mL of water.

-

Heat the p-toluidine solution to boiling and add the hydroxylamine hydrochloride solution in one portion.

-

Continue to heat the mixture at a gentle boil for 1-2 minutes until the reaction is complete and the intermediate precipitates.

-

Cool the mixture in an ice bath and filter the precipitated isonitroso-4'-methylacetanilide. Wash the solid with cold water and dry.

-

-

Cyclization to this compound:

-

Carefully and slowly add 50 g of the dried isonitroso-4'-methylacetanilide intermediate to 250 mL of concentrated sulfuric acid, ensuring the temperature does not exceed 20°C.

-

Once the addition is complete, heat the mixture to 60-80°C and maintain this temperature for approximately 10 minutes.

-

Cool the reaction mixture to room temperature and pour it onto 1 L of crushed ice.

-

Allow the mixture to stand for several hours, during which time the crude this compound will precipitate.

-

Filter the crude product, wash thoroughly with cold water until the washings are neutral to litmus paper, and then wash with a small amount of cold ethanol.

-

-

Purification:

-

Recrystallize the crude this compound from glacial acetic acid or hot ethanol to yield pure orange-red crystals.

-

Dry the purified crystals in a vacuum oven.

-

Biological Activity and Drug Development Potential

This compound serves as a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The parent compound itself has demonstrated notable effects, particularly as an anticonvulsant and an inhibitor of monoamine oxidase (MAO).

Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

Isatin and its derivatives are recognized as potent inhibitors of monoamine oxidase, particularly MAO-B. MAO-B is a key enzyme in the central nervous system responsible for the degradation of neurotransmitters like dopamine. Inhibition of MAO-B increases the concentration of dopamine in the brain, a mechanism that is therapeutically valuable in the treatment of neurodegenerative disorders such as Parkinson's disease.

The inhibitory action of this compound on MAO-B represents a critical signaling pathway modulation.

Caption: Inhibition of MAO-B by this compound leads to increased dopamine levels.

Anticonvulsant Activity

Derivatives of this compound have been widely studied for their anticonvulsant properties. While the precise mechanism for the parent compound is not fully elucidated, it is believed to involve the modulation of voltage-gated sodium or calcium channels, or interaction with GABAergic systems. Its structural similarity to endogenous neuromodulators suggests a potential to interact with multiple CNS targets.

Applications in Drug Discovery

This compound is a valuable starting material for the synthesis of a diverse array of biologically active compounds. Its indole core is a privileged scaffold in medicinal chemistry.

-

Synthesis of Schiff Bases: The reactive ketone group at the 3-position readily undergoes condensation reactions with primary amines to form Schiff bases, many of which exhibit potent antimicrobial, and anticonvulsant activities.

-

Spirooxindole Synthesis: this compound is a key precursor for the synthesis of spirooxindoles, a class of compounds with significant anticancer and antiviral properties. The spirocyclic system is a desirable feature in modern drug design.

-

Kinase Inhibitors: The isatin scaffold has been identified as a core structure in the development of inhibitors for various protein kinases, which are crucial targets in oncology.

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 5-Methylisatin

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisatin, an indole derivative, is a valuable scaffold in medicinal chemistry and drug development.[1] Its derivatives have shown a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[1] A thorough understanding of its synthesis is crucial for researchers aiming to explore its therapeutic potential and develop novel derivatives. This guide provides a comprehensive overview of the primary synthetic routes to this compound, detailing their mechanisms, experimental protocols, and comparative quantitative data.

Core Synthesis Pathways

The synthesis of this compound can be achieved through several established methods, most notably the Sandmeyer, Stolle, Gassman, and Martinet syntheses. Each pathway offers distinct advantages and is suited for different research and development needs.

Sandmeyer Isatin Synthesis

The Sandmeyer synthesis is a classic and widely used method for preparing isatins from anilines. It is a two-step process that begins with the formation of an isonitrosoacetanilide intermediate, followed by an acid-catalyzed cyclization.[2][3]

Mechanism

The reaction proceeds through the formation of an α-(hydroxyimino)acetanilide (isonitrosoaceto-p-toluidide) intermediate from p-toluidine, chloral hydrate, and hydroxylamine hydrochloride. This intermediate is then cyclized using a strong acid, typically concentrated sulfuric acid, via an intramolecular electrophilic substitution to yield this compound.[3]

Experimental Protocol

-

Step 1: Synthesis of Isonitrosoaceto-p-toluidide

-

In a 5-L round-bottomed flask, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.

-

Add 1300 g of crystallized sodium sulfate to the solution.

-

Separately, prepare a solution of 54 g (0.5 mol) of p-toluidine in 300 mL of water, adding 51.2 g (0.52 mol) of concentrated hydrochloric acid to dissolve the amine.

-

Add the p-toluidine solution to the flask, followed by a solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 500 mL of water.

-

Heat the mixture to a vigorous boil for approximately one to two minutes.

-

Cool the solution in running water to crystallize the product.

-

Filter the crystals with suction and air-dry. This yields 75–77 g (83–86%) of isonitrosoaceto-p-toluidide.[3]

-

-

Step 2: Synthesis of this compound

-

Warm 600 g of concentrated sulfuric acid to 50°C in a 1-L round-bottomed flask equipped with a mechanical stirrer.

-

Gradually add 80 g of dry isonitrosoaceto-p-toluidide, maintaining the temperature between 60°C and 70°C. Use external cooling to control the reaction.

-

After the addition is complete, heat the solution to 80°C for about ten minutes.

-

Cool the reaction mixture to room temperature and pour it onto 10-12 volumes of cracked ice.

-

Allow the mixture to stand for about 30 minutes, then filter the precipitated this compound. This yields 65–68 g (90–94%) of crude this compound.[3]

-

-

Purification

-

Suspend the crude this compound in hot water and add a solution of sodium hydroxide to dissolve it.

-

Add dilute hydrochloric acid until a slight precipitate of impurities forms, and filter.

-

Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.

-

Alternatively, recrystallize from glacial acetic acid. The purified this compound has a melting point of 187°C.[3]

-

Quantitative Data

| Parameter | Value | Reference |

| Isonitrosoaceto-p-toluidide Yield | 83-86% | [3] |

| This compound Yield (crude) | 90-94% | [3] |

| Reaction Temperature (Step 1) | Boiling | [3] |

| Reaction Temperature (Step 2) | 60-80°C | [3] |

| Melting Point (Purified) | 187°C | [3] |

Diagrams

Caption: Sandmeyer synthesis pathway for this compound.

Caption: Experimental workflow for the Sandmeyer synthesis.

Stolle Synthesis

The Stolle synthesis is a valuable alternative to the Sandmeyer method, particularly for N-substituted isatins. It involves the condensation of a primary or secondary arylamine with oxalyl chloride, followed by a Lewis acid-catalyzed cyclization.[2][4]

Mechanism

In the Stolle synthesis of this compound, p-toluidine is first acylated with oxalyl chloride to form an intermediate N-(4-methylphenyl)oxalyl chloride. This intermediate then undergoes an intramolecular Friedel-Crafts acylation, promoted by a Lewis acid such as aluminum chloride, to yield this compound.

Experimental Protocol (General Procedure adapted for this compound)

-

Step 1: Acylation of p-Toluidine

-

Dissolve p-toluidine in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether) in a reaction flask equipped with a dropping funnel and a reflux condenser, under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of oxalyl chloride to the cooled solution with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

The solvent is removed under reduced pressure to yield the crude N-(4-methylphenyl)oxalyl chloride intermediate.

-

-

Step 2: Cyclization

-

Dissolve the crude intermediate in a suitable anhydrous solvent (e.g., carbon disulfide or dichloromethane).

-

Cool the solution in an ice bath.

-

Carefully add a Lewis acid (e.g., aluminum chloride) portion-wise with vigorous stirring.

-

After the addition, the reaction mixture is typically heated to reflux for several hours.

-

After cooling, the reaction is quenched by carefully pouring it onto crushed ice and hydrochloric acid.

-

The organic layer is separated, washed, dried, and the solvent is evaporated to yield crude this compound.

-

The crude product is then purified by recrystallization.

-

Quantitative Data

Diagrams

Caption: Stolle synthesis pathway for this compound.

Caption: Experimental workflow for the Stolle synthesis.

Gassman Synthesis

The Gassman synthesis is a one-pot method for producing indoles, which can be adapted for the synthesis of isatins. The process involves the reaction of an aniline with a keto-thioether.[2][5]

Mechanism (Adapted for this compound)

The synthesis of this compound via the Gassman method would start with p-toluidine. The aniline is first converted to an N-chloroamine using tert-butyl hypochlorite. This is followed by the addition of a methylthio-substituted keto-ester, which leads to the formation of a sulfonium salt. A base-promoted[2][6]-sigmatropic rearrangement then occurs, followed by cyclization and subsequent oxidation to yield this compound.

Experimental Protocol (General Procedure adapted for this compound)

-

The p-toluidine is N-chlorinated with tert-butyl hypochlorite at low temperatures.

-

A methylthio-substituted keto-ester is added, still at low temperatures, to form a sulfonium salt.

-

A base, such as triethylamine, is added, and the reaction is allowed to warm to room temperature, inducing a[2][6]-sigmatropic rearrangement and subsequent cyclization.

-

The resulting 3-methylthio-2-oxindole derivative is then oxidized to afford this compound.

Quantitative Data

Diagrams

References

Spectroscopic Profile of 5-Methylisatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-Methylisatin (5-methyl-1H-indole-2,3-dione), a crucial heterocyclic compound widely utilized as a building block in medicinal chemistry and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Data Presentation

The empirical formula for this compound is C₉H₇NO₂, with a molecular weight of 161.16 g/mol . Its structure is characterized by an indole core fused with a dicarbonyl group at positions 2 and 3, and a methyl substituent at position 5. This structural arrangement gives rise to a distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is fundamental for elucidating the carbon-hydrogen framework of this compound. Spectra are typically recorded in deuterated solvents, such as DMSO-d₆.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~10.9 | N-H | Singlet, proton of the indole nitrogen |

| ~7.39 | Aromatic C-H | Aromatic proton |

| ~7.30 | Aromatic C-H | Aromatic proton |

| ~6.81 | Aromatic C-H | Aromatic proton |

| ~2.26 | -CH₃ | Singlet, protons of the methyl group |

¹³C NMR (Carbon NMR) Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| 180 - 200 | C=O | Ketone carbonyl carbon |

| 160 - 185 | C=O | Amide carbonyl carbon |

| 110 - 150 | Aromatic C | Six signals for the aromatic carbons |

| 15 - 25 | -CH₃ | Methyl carbon |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies. The data below is based on the characteristic absorption bands observed for the isatin core in closely related derivatives.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3302 - 3230 | N-H Stretch | Medium-Strong |

| 1693 - 1680 | C=O Stretch | Strong |

| ~1610 | C=C Stretch (Aromatic) | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.

| m/z | Relative Intensity (%) | Assignment |

| 161 | 50.6 | [M]⁺ (Molecular Ion) |

| 162 | 8.5 | [M+1]⁺ |

| 133 | 100.0 | [M-CO]⁺ (Base Peak) |

| 105 | 12.3 | [M-CO-CO]⁺ or other fragments |

| 104 | 46.6 | Fragmentation product |

| 78 | 21.5 | Fragmentation product |

| 77 | 14.2 | Fragmentation product |

The fragmentation pattern is characterized by an initial loss of a carbonyl group (CO, 28 Da) from the molecular ion (m/z 161) to form the base peak at m/z 133.

Experimental Protocols

The data presented above are obtained through standardized analytical procedures. The following outlines the general methodologies for acquiring spectroscopic data for a solid organic compound like this compound.

NMR Sample Preparation and Analysis

-

Sample Preparation : Approximately 5-20 mg of the solid this compound sample is accurately weighed and dissolved in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean vial. For ¹³C NMR, a higher concentration (20-50 mg) may be required.

-

Filtration : The resulting solution is filtered through a pipette with a small glass wool plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Analysis : The NMR tube is placed in the spectrometer's probe. The instrument is tuned, and the magnetic field is shimmed to achieve homogeneity. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically run, which requires a longer acquisition time due to the low natural abundance of the ¹³C isotope.

FT-IR Sample Preparation and Analysis

-

KBr Pellet Method : A few milligrams of this compound are finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then compressed under high pressure in a die to form a thin, transparent pellet.

-

Thin Film Method : Alternatively, the solid is dissolved in a volatile solvent (e.g., methylene chloride). A drop of this solution is placed on a salt plate (e.g., NaCl or KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.

-

Analysis : A background spectrum of the pure KBr pellet or salt plate is recorded. The sample is then placed in the instrument's sample holder, and the infrared spectrum is acquired by passing an infrared beam through it.

Mass Spectrometry Analysis

-

Sample Introduction : The sample is typically introduced into the mass spectrometer after separation by Gas Chromatography (GC-MS) or by direct infusion. For direct infusion, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a low concentration (e.g., 10-100 µg/mL).

-

Ionization : In the ion source, the sample molecules are ionized. Electron Impact (EI) is a common technique where a high-energy electron beam bombards the sample, causing the molecule to lose an electron and form a molecular ion ([M]⁺).

-

Mass Analysis and Detection : The newly formed ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge (m/z) ratio. A detector then records the abundance of each ion, generating the mass spectrum.

Logical Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound such as this compound.

Caption: Logical workflow for spectroscopic characterization of a chemical compound.

The Multifaceted Biological Activities of 5-Methylisatin and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The isatin scaffold, a privileged bicyclic indole-1,2-dione, has long been a focal point in medicinal chemistry due to its diverse and potent biological activities. The introduction of a methyl group at the 5-position of the isatin ring, creating 5-Methylisatin, has been shown to modulate and often enhance these activities. This technical guide provides an in-depth exploration of the biological landscape of this compound and its derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing critical biological pathways and workflows.

Core Biological Activities

This compound and its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, and antiviral activities. These activities are largely attributed to the structural versatility of the isatin core, which allows for substitutions at the N-1, C-2, and C-3 positions, leading to a wide array of compounds with tailored biological profiles.[1]

Antimicrobial Activity

Derivatives of this compound have shown considerable promise as antimicrobial agents against a range of bacterial and fungal pathogens. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | Activity Metric | Value | Reference |

| This compound thiocarbohydrazone (Compound 2) | Enterococcus faecalis | MIC | 64 µg/mL | [2][3] |

| Schiff base of 5-chloro-isatin with o-phenylenediamine (Compound 3c) | Staphylococcus aureus | MIC | >16 µg/mL | [4] |

| Schiff base of 5-chloro-isatin with o-phenylenediamine (Compound 3c) | Escherichia coli | MIC | <1 µg/mL | [4] |

| 5-phenylisatin derivative (Compound 1i) | HepG2 (Anticancer) | IC50 | 0.96 µM | [5] |

MIC: Minimum Inhibitory Concentration; IC50: Half maximal Inhibitory Concentration.

Anticancer Activity

A significant area of research for this compound derivatives is in oncology. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, most notably through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[6][7]

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cancer Cell Line | Target | Activity Metric | Value | Reference |

| N-(p-methoxybenzyl)-5-(p-methoxyphenyl)isatin (Compound 2m) | K562 (Human leukemia) | Proliferation Inhibition | IC50 | 0.03 µM | [5] |

| 5-[trans-2-(methoxycarbonyl)ethen-1-yl]-1-benzylisatin (Compound 2h) | Jurkat (Human T lymphocyte) | Cytotoxicity | IC50 | 0.03 µM | [8] |

| Isatin–indole hybrid (Compound 32) | MCF-7 (Breast cancer) | Antiproliferative | IC50 | 0.39 µM | [9] |

| Isatin–indole hybrid (Compound 36) | HCT-116 (Colon cancer) | Antiproliferative | IC50 | 2.6 µM | [9] |

| Isatin–indole hybrid (Compound 36) | MDA-MB-231 (Breast cancer) | Antiproliferative | IC50 | 4.7 µM | [9] |

| Isatin–indole hybrid (Compound 36) | A-549 (Lung cancer) | Antiproliferative | IC50 | 7.3 µM | [9] |

The anticancer activity of these derivatives is often linked to their ability to induce apoptosis (programmed cell death) in cancer cells. For instance, compound 2h was found to inhibit the proliferation of Jurkat cells by inducing apoptosis through the mitochondrial pathway, as evidenced by the dissipation of mitochondrial membrane potential and activation of caspase-3.[8]

Antiviral Activity

Historically, isatin derivatives have been recognized for their antiviral properties. Methisazone, a derivative of N-methylisatin, was one of the first synthetic antiviral drugs.[10][11] Research continues to explore new this compound derivatives for activity against a range of viruses. For example, certain derivatives have been evaluated for their potential against Hepatitis C Virus (HCV) and SARS-CoV.[12] A 5-fluoro derivative of an isatin-sulphonamide hybrid was found to inhibit HCV RNA synthesis.[12]

Table 3: Antiviral Activity of Isatin Derivatives

| Compound | Virus | Cell Line | Activity Metric | Value | Reference |

| 5-fluoro-isatin sulphonamide derivative (SPIII 5F) | SARS-CoV | Vero | Maximum Protection | 45% | [12] |

| 5-fluoro-isatin sulphonamide derivative | Hepatitis C Virus (HCV) | Huh 5-2 | Inhibition of RNA synthesis | 6 µg/ml | [12] |

| Isatin derivative (Compound 9) | Influenza virus (H1N1) | - | IC50 | 0.0027 µM | [13][14] |

| Isatin derivative (Compound 5) | Herpes simplex virus 1 (HSV-1) | - | IC50 | 0.0022 µM | [13][14] |

| Isatin derivative (Compound 4) | Coxsackievirus B3 (COX-B3) | - | IC50 | 0.0092 µM | [13][14] |

Key Signaling Pathways and Mechanisms of Action

A crucial aspect of understanding the biological activity of this compound derivatives is elucidating their mechanism of action at the molecular level. One of the most well-studied mechanisms is the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

CDK2 Inhibition Pathway

CDK2, when complexed with Cyclin E or Cyclin A, phosphorylates target proteins to drive the cell through the G1/S transition and S phase of the cell cycle. Aberrant CDK2 activity is a hallmark of many cancers. This compound derivatives have been designed as competitive inhibitors of ATP at the CDK2 active site, thereby halting cell cycle progression and inducing apoptosis in cancer cells.[6][7]

The binding of these inhibitors to the CDK2 active site is stabilized by key interactions with specific amino acid residues. Molecular docking studies have revealed that hydrogen bonds with GLU81 and LEU83, along with hydrophobic interactions with residues like PHE80 and ILE10, are critical for stabilizing the inhibitor-enzyme complex.[6][7]

Caption: CDK2 Inhibition Pathway by this compound Derivatives.

Experimental Protocols

The synthesis and biological evaluation of this compound derivatives involve a series of well-established experimental procedures.

General Synthesis of this compound Schiff Bases

A common method for synthesizing Schiff bases of this compound involves the condensation reaction with a primary amine or a hydrazine derivative.[6][10]

Caption: General Workflow for the Synthesis of this compound Schiff Bases.

Detailed Protocol:

-

To a solution of this compound (0.002 mol) in 50 mL of 96% ethanol, add an equimolar amount of the substituted benzoylhydrazine (0.002 mol).[6]

-

Add 3 drops of glacial acetic acid to the mixture to catalyze the reaction.[6]

-

Heat the mixture under reflux for 5 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the resulting solid precipitate by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from ethanol to obtain the purified Schiff base.

Antimicrobial Susceptibility Testing: Microdilution Method

The minimum inhibitory concentration (MIC) of the synthesized compounds against various microbial strains is typically determined using the broth microdilution method.[2][3]

Detailed Protocol:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL for bacteria).

-

Add the microbial inoculum to each well of the microtiter plate.

-

Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[15]

Caption: Workflow for the In Vitro Cytotoxicity MTT Assay.

Detailed Protocol:

-

Seed the desired cancer cell line into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

-

Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Conclusion and Future Directions

This compound and its derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. The ease of synthesis and the ability to readily modify the isatin scaffold provide a robust platform for the development of novel therapeutic agents. The quantitative data summarized herein highlights the potent antimicrobial and anticancer activities of these compounds. The detailed experimental protocols and visualized pathways offer a practical guide for researchers in this field.

Future research should focus on optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic profiles. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. The exploration of novel derivatives targeting other diseases and the use of computational tools for in silico screening will undoubtedly accelerate the discovery of new drug candidates from the this compound family.

References

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. New this compound including thiocarbohydrazones: preparation, structure elucidation and antimicrobial activity | AVESİS [avesis.omu.edu.tr]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 10. Synthesis and antibacterial activity of Schiff bases of 5-substituted isatins [html.rhhz.net]

- 11. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies [mdpi.com]

- 14. RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies | Semantic Scholar [semanticscholar.org]

- 15. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 5-Methylisatin: Nomenclature, Properties, and Biological Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Methylisatin, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. This document details its chemical identity, physicochemical properties, synthesis, and diverse biological activities, with a focus on its role as a scaffold for potential therapeutic agents.

Chemical Identity and Nomenclature

This compound is a derivative of isatin, featuring a methyl group at the 5-position of the indole-2,3-dione core structure. Its systematic identification is crucial for researchers in the field.

| Identifier | Value |

| CAS Number | 608-05-9[1][2][3] |

| IUPAC Name | 5-methyl-1H-indole-2,3-dione[2] |

| Molecular Formula | C₉H₇NO₂[1][2] |

| Molecular Weight | 161.16 g/mol [3] |

| Synonyms | 5-Methylindole-2,3-dione, 5-Methyl-2,3-indolinedione, NSC 9398[1][3][4] |

Physicochemical Properties

Understanding the physicochemical properties of this compound is fundamental for its application in experimental settings and for the design of new derivatives.

| Property | Value | Source |

| Appearance | Yellow to orange crystalline solid | [1] |

| Melting Point | 180-188 °C (decomposes) | [3] |

| Solubility | Soluble in methanol (25 mg/mL), ethanol, and dimethyl sulfoxide (DMSO). Limited solubility in water. | [1][3] |

| Molar Refractive Index | 42.24 | |

| Molar Volume | 123.8 cm³/mol | |

| Polar Surface Area | 46.2 Ų | |

| Hydrogen Bond Donors | 1 | |

| Hydrogen Bond Acceptors | 2 |

Synthesis and Derivatization

This compound can be synthesized through various methods, with the Sandmeyer isatin synthesis being a classical approach.[5] Furthermore, its core structure serves as a versatile starting material for the synthesis of a wide range of derivatives, particularly through condensation reactions at the C3-carbonyl group.

Experimental Protocol: General Synthesis of N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide Derivatives[9]

This protocol outlines a common method for synthesizing this compound-based benzoylhydrazones, which have been investigated for their potential as CDK2 inhibitors.

Materials:

-

This compound (1 equivalent)

-

Substituted benzoylhydrazine (1 equivalent)

-

96% Ethanol

-

Glacial acetic acid (catalytic amount)

Procedure:

-

To a solution of this compound (0.002 mol) in 50 mL of 96% ethanol, add an equimolar amount of the substituted benzoylhydrazine (0.002 mol).

-

Add 3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Heat the reaction mixture under reflux for 5 hours.

-

After the reflux period, cool the mixture to room temperature.

-

Collect the resulting solid precipitate by filtration.

-

Wash the collected solid with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the purified N'-[5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide derivative.

Caption: Workflow for the synthesis of this compound derivatives.

Biological Activities and Therapeutic Potential

This compound and its derivatives have garnered significant interest due to their broad spectrum of biological activities.[6] These compounds are being explored for their potential in treating various diseases, including cancer and microbial infections.

Anticancer Activity: CDK2 Inhibition

A promising area of research is the development of this compound derivatives as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[7] Dysregulation of CDK2 activity is a hallmark of many cancers, making it an attractive therapeutic target.[8][9] Isatin-based compounds can bind to the ATP-binding site of CDK2, preventing its enzymatic activity and thereby inducing cell cycle arrest and apoptosis in cancer cells.[7][9]

Molecular docking studies have shown that this compound derivatives can fit into the hydrophobic pocket of the CDK2 active site, forming hydrogen bonds with key amino acid residues such as GLU81 and LEU83.[7][8]

Caption: Inhibition of the CDK2 signaling pathway by a this compound derivative.

Antimicrobial Activity

Derivatives of this compound have also demonstrated notable antimicrobial properties. Specifically, this compound thiocarbohydrazones have been synthesized and evaluated for their activity against a range of bacterial and fungal strains.

| Compound/Strain | E. faecalis | B. subtilis | S. aureus | E. coli | K. pneumoniae | P. aeruginosa | C. albicans | A. niger |

| Derivative 2 | 64 | >512 | >512 | >512 | >512 | >512 | >512 | >512 |

Note: Derivative 2, which contains two electron-donating methoxy groups, showed the most significant activity against Enterococcus faecalis.[10]

Experimental Protocol: Microdilution Method for MIC Determination[13]

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Materials:

-

Synthesized this compound derivatives

-

Bacterial and fungal strains (e.g., E. faecalis, S. aureus, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microtiter plates

-

Sterile DMSO (for dissolving compounds)

-

Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Prepare a stock solution of the this compound derivative in DMSO.

-

Perform serial two-fold dilutions of the compound in the appropriate broth directly in the wells of a 96-well plate.

-

Prepare a standardized inoculum of each microbial strain.

-

Add a standardized volume of the inoculum to each well containing the diluted compound.

-

Include positive (broth + inoculum) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

-

After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

ADMET Profile of Derivatives

For a compound to be a viable drug candidate, it must possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational studies on this compound-based benzoylhydrazides have provided initial insights into their drug-likeness.

| Parameter | Value Range for Studied Derivatives | Reference Value |

| Molecular Weight (MW) | 279.1 - 357.07 u | < 500 u |

| LogP | 2.711 - 3.848 | Acceptable Range |

| LogD | 2.153 - 3.111 | Optimal Range |

| Hydrogen Bond Donors (nHD) | < 5 | Met Threshold |

| Hydrogen Bond Acceptors (nHA) | < 10 | Met Threshold |

Data from a study on this compound-based benzoylhydrazides as potential CDK2 inhibitors.[7]

Conclusion

This compound is a valuable scaffold in medicinal chemistry, providing a foundation for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of CDK2 and as antimicrobial agents against various pathogens. The synthetic accessibility and the possibility of fine-tuning the physicochemical and biological properties through derivatization make this compound a compound of high interest for further research and drug development. This guide provides a foundational understanding for scientists and researchers looking to explore the therapeutic applications of this versatile molecule.

References

- 1. CAS 608-05-9: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. This compound 95% | 608-05-9 [sigmaaldrich.com]

- 4. This compound | 608-05-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Biological activities of isatin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of New this compound Derivatives as Potential CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New this compound including thiocarbohydrazones: preparation, structure elucidation and antimicrobial activity | AVESİS [avesis.omu.edu.tr]

The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has captivated chemists and pharmacologists for over a century and a half. First isolated in 1841, its journey from a simple dye precursor to a cornerstone in medicinal chemistry is a testament to its remarkable versatility. This in-depth technical guide provides a comprehensive overview of the discovery and history of isatin compounds, detailed experimental protocols for their synthesis, a compilation of their biological activities with a focus on anticancer and antimicrobial properties, and an exploration of their mechanisms of action through key signaling pathways.

Discovery and Historical Milestones

The history of isatin is intrinsically linked to the study of indigo, a natural dye of immense historical and economic importance. In 1840, Otto Linné Erdmann and Auguste Laurent first reported the isolation of isatin as a product of the oxidation of indigo dye using nitric and chromic acids.[1][2][3] This discovery marked a significant early achievement, converting a natural product into a novel heterocyclic compound amenable to further synthetic exploration.

Initially, research focused on elucidating its structure and exploring its fundamental chemical reactivity. However, the 20th century saw the emergence of isatin as a significant pharmacophore. A pivotal moment was the development of isatin-β-thiosemicarbazone as an antiviral agent, which catalyzed broader investigations into the pharmacological properties of a wide array of substituted isatins. These studies unveiled their potential as anticonvulsant, antimicrobial, and, most notably, anticancer agents.[1] The synthetic tractability of the isatin core, with its reactive carbonyl groups, has allowed for the creation of a vast library of derivatives with diverse biological activities.

Key Synthetic Methodologies: Experimental Protocols

Several named reactions have become the cornerstones of isatin synthesis, each offering distinct advantages depending on the desired substitution pattern. The following sections provide detailed experimental protocols for these classical methods.

The Sandmeyer Isatin Synthesis

Developed by Traugott Sandmeyer in 1919, this remains one of the most common and reliable methods for preparing a variety of substituted isatins from readily available anilines.[4] The synthesis is a two-step process involving the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.[1][5]

Step 1: Synthesis of Isonitrosoacetanilide Intermediate

-

Reaction: Aniline + Chloral Hydrate + Hydroxylamine Hydrochloride → Isonitrosoacetanilide

-

Procedure: A mixture of the appropriately substituted aniline (1 equivalent), hydroxylamine hydrochloride (3 equivalents), and sodium sulfate (7 equivalents) is stirred in water. To this suspension, a solution of chloral hydrate (1.1 equivalents) in water is added. The reaction mixture is then heated to reflux for a specified time until the reaction is complete (monitored by TLC). The resulting precipitate, the isonitrosoacetanilide, is collected by filtration, washed with water, and dried. This crude intermediate is typically used in the next step without further purification.[5]

Step 2: Acid-Catalyzed Cyclization to Isatin

-

Reaction: Isonitrosoacetanilide --(H₂SO₄)--> Isatin

-

Procedure: The dried isonitrosoacetanilide intermediate is added portion-wise to pre-heated concentrated sulfuric acid (e.g., to 50°C), maintaining the temperature within a specific range (e.g., 60-70°C). After the addition is complete, the reaction mixture is heated for a short period (e.g., to 80°C) to ensure complete cyclization. The mixture is then cooled and poured onto crushed ice, leading to the precipitation of the crude isatin derivative. The product is collected by filtration, washed with water, and can be purified by recrystallization.[5][6]

Example Protocol: Synthesis of 5-Bromoisatin

-

Preparation of N-(4-bromophenyl)-2-(hydroxyimino)acetamide: To a stirred solution of 4-bromoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water, a solution of chloral hydrate (1.1 equivalents) in water and a solution of hydroxylamine hydrochloride (3 equivalents) in water are added. The mixture is heated to 90-100°C for 2 hours. The resulting precipitate is filtered, washed with water, and dried.[5]

-

Synthesis of 5-Bromoisatin: The N-(4-bromophenyl)-2-(hydroxyimino)acetamide is added portion-wise to concentrated sulfuric acid preheated to 60°C, maintaining the temperature between 60-70°C. The mixture is then heated to 80°C for 10 minutes. After cooling, the reaction mixture is poured onto crushed ice. The precipitated 5-bromoisatin is collected by filtration, washed with water, and can be purified by recrystallization from ethanol.[5][7]

The Stolle Isatin Synthesis

The Stolle synthesis is a valuable alternative, particularly for the preparation of N-substituted isatins.[2][8] This two-step procedure involves the acylation of an aniline with oxalyl chloride, followed by a Lewis acid-mediated intramolecular Friedel-Crafts reaction.[8][9]

Step 1: Formation of Chlorooxalylanilide Intermediate

-

Reaction: N-substituted Aniline + Oxalyl Chloride → Chlorooxalylanilide

-

Procedure: The N-substituted aniline is reacted with oxalyl chloride in an inert solvent (e.g., dichloromethane). After the reaction is complete, the solvent is removed under reduced pressure to yield the crude chlorooxalylanilide intermediate.

Step 2: Lewis Acid-Catalyzed Cyclization

-

Reaction: Chlorooxalylanilide --(Lewis Acid)--> N-substituted Isatin

-

Procedure: The crude chlorooxalylanilide is treated with a Lewis acid (e.g., aluminum chloride, titanium tetrachloride, or boron trifluoride etherate) in a suitable solvent (e.g., carbon disulfide or nitrobenzene) and heated to effect cyclization. The reaction is then carefully quenched with ice and acid.

Example Protocol: Synthesis of N-Acetylisatin

-

Reaction of Isatin with Acetic Anhydride: To 60 g of isatin, 140 ml of acetic anhydride is added, and the mixture is refluxed for 4 hours. The reaction mixture is then cooled, and the precipitated crystals are collected by filtration and washed with ether to yield N-acetylisatin.

The Gassman Isatin Synthesis

The Gassman synthesis provides a route to isatins via a 3-methylthio-2-oxindole intermediate.[2]

-

Procedure: The synthesis begins with the reaction of an aniline with an α-chloro-α-(methylthio)acetate to form an intermediate. This intermediate is then treated with a base to induce cyclization to the 3-methylthio-2-oxindole. Finally, the 3-methylthio-2-oxindole is oxidized using an appropriate oxidizing agent (e.g., N-chlorosuccinimide followed by hydrolysis) to yield the desired isatin. The final product is typically purified by column chromatography.

Quantitative Data on Biological Activities

The therapeutic potential of isatin derivatives is vast, with significant research focused on their anticancer and antimicrobial properties. The following tables summarize key quantitative data from various studies.

Anticancer Activity of Isatin Derivatives

The cytotoxic efficacy of isatin derivatives is often expressed as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of a cell population by 50%.

| Isatin Derivative Class | Specific Compound/Modification | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Isatin-Hydrazone | 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | A549 (Lung) | 4-13 | [10] |

| Isatin-Hydrazone | 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | HeLa (Cervical) | 4-13 | [10] |

| Isatin-Hydrazone | 3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | HepG2 (Liver) | 4-13 | [10] |

| Isatin-Indole Hybrid | Isatin-indole conjugate | HT-29 (Colon) | 2.02 | [11] |

| Isatin-Indole Hybrid | Isatin-indole conjugate | A-549 (Lung) | 0.76 | [11] |

| Isatin-Indole Hybrid | Isatin-indole conjugate | ZR-75 (Breast) | 0.74 | [11] |

| Isatin-Indole Hybrid | Isatin-indole hybrid 36 | HCT-116 (Colon) | 2.6 | [11] |

| Isatin-Indole Hybrid | Isatin-indole hybrid 36 | MDA-MB-231 (Breast) | 4.7 | [11] |

| Isatin-Indole Hybrid | Isatin-indole hybrid 36 | A-549 (Lung) | 7.3 | [11] |

| Isatin-Hydrazone Hybrid | Isatin-hydrazone hybrid 133 | MCF-7 (Breast) | 4.86 | [11] |

| Isatin-Hydrazone Hybrid | Isatin-hydrazone hybrid 133 | A549 (Lung) | 5.32 | [11] |

| Isatin-Hydrazone Hybrid | Isatin-hydrazone hybrid 133 | PC3 (Prostate) | 35.1 | [11] |

| N-1,2,3-Triazole-Isatin | Compound (1a) | MCF7 (Breast) | 1.8 ± 0.1 | [12] |

| N-1,2,3-Triazole-Isatin | Compound (1b) | MCF7 (Breast) | 1.7 ± 0.1 | [12] |

| N-1,2,3-Triazole-Isatin | Compound (1b) | MDA-MB-231 (Breast) | 2.2 ± 0.2 | [12] |

| N-1,2,3-Triazole-Isatin | Compound (R)-(2j) | MDA-MB-231 (Breast) | 2.2 ± 0.1 | [12] |

| Multi-substituted Isatin | Compound 4a | K562 (Leukemia) | 2.32 ± 0.22 | [13] |

| Multi-substituted Isatin | Compound 4a | HepG2 (Liver) | 22.93 ± 2.18 | [13] |

| Multi-substituted Isatin | Compound 4a | HT-29 (Colon) | 15.26 ± 0.24 | [13] |

Antimicrobial Activity of Isatin Derivatives

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Isatin Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Isatin-Thiazole | Escherichia coli ATCC 25922 | 4 - 512 | [14] |

| Isatin-Thiazole | MRSA ATCC 43300 | 4 - 512 | [14] |

| Isatin-Thiazole | Candida albicans ATCC 10231 | 4 - 512 | [14] |

| Isatin | Campylobacter jejuni | <1.0 - 16.0 | [15] |

| Isatin | Campylobacter coli | <1.0 - 16.0 | [15] |

| Isatin-Quinoline Conjugates | MRSA | 0.006 - 2.5 (mg/mL) | [16] |

| Substituted Isatin | Staphylococcus aureus | 3.12 - 6.25 | [17] |

| Substituted Isatin | MRSA | 3.12 - 6.25 | [17] |

| Substituted Isatin | Candida tropicalis | 6.25 | [17] |

| Substituted Isatin | Trichophyton rubrum | 6.25 | [17] |

| Moxifloxacin-Isatin Hybrids | Gram-positive & Gram-negative bacteria | 0.03 - 128 |

Mechanisms of Action and Signaling Pathways

The diverse biological activities of isatin derivatives stem from their ability to interact with a multitude of cellular targets and modulate various signaling pathways.

Induction of Apoptosis via Caspase Activation

A prominent anticancer mechanism of isatin derivatives is the induction of programmed cell death, or apoptosis. Many isatin-based compounds have been shown to activate the caspase cascade, a family of proteases that are central to the execution of apoptosis.[18][19] The activation of initiator caspases (e.g., caspase-8 and -9) leads to the activation of effector caspases (e.g., caspase-3, -6, and -7), which in turn cleave a host of cellular substrates, culminating in cell death.[18][20] Isatin sulfonamide analogs, for instance, are potent inhibitors of caspase-3.[21]

Inhibition of Tubulin Polymerization

The microtubule network is a critical component of the cellular cytoskeleton, playing a vital role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Certain isatin derivatives have been identified as potent inhibitors of tubulin polymerization.[22][23][24] They bind to the colchicine binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules.[22] This disruption of microtubule formation leads to mitotic arrest and ultimately, apoptosis of cancer cells.

Conclusion

From its humble beginnings as an oxidation product of indigo, isatin has evolved into a remarkably versatile and medicinally important scaffold. The historical synthetic routes, while foundational, have paved the way for modern methodologies that allow for the creation of a vast chemical space of isatin derivatives. The extensive research into their biological activities, particularly as anticancer and antimicrobial agents, has revealed their potential to address significant unmet medical needs. The elucidation of their mechanisms of action, including the induction of apoptosis and inhibition of tubulin polymerization, provides a rational basis for the design of next-generation isatin-based therapeutics. This technical guide serves as a comprehensive resource for researchers dedicated to harnessing the full potential of this enduring and fascinating class of compounds.

References

- 1. biomedres.us [biomedres.us]

- 2. nmc.gov.in [nmc.gov.in]

- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]

- 4. synarchive.com [synarchive.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. ajpp.in [ajpp.in]

- 8. synarchive.com [synarchive.com]

- 9. Stollé synthesis - Wikipedia [en.wikipedia.org]

- 10. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]

- 11. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]

- 12. N-1,2,3-Triazole–isatin derivatives: anti-proliferation effects and target identification in solid tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. Synthesis and Evaluation of Isatin Analogs as Caspase-3 Inhibitors: Introduction of a Hydrophilic Group Increases Potency in a Whole Cell Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Radiolabeled isatin binding to caspase-3 activation induced by anti-Fas antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

5-Methylisatin in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylisatin, an indole derivative, is a versatile and privileged scaffold in medicinal chemistry.[1][2][3] Its unique structural features, including a planar, hydrophobic surface and hydrogen bonding capabilities, make it an attractive starting point for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth review of this compound, covering its synthesis, key biological activities, mechanisms of action, and relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutic agents.

Chemical Properties

| Property | Value | Reference |

| CAS Number | 608-05-9 | [2] |

| Molecular Formula | C₉H₇NO₂ | [2] |

| Molecular Weight | 161.16 g/mol | |

| Appearance | Red to brown powder or crystals | |

| Melting Point | 180-187 °C (decomposes) | [1] |

| Solubility | Soluble in ethanol, dimethyl sulfoxide (DMSO), and chloroform/ethanol mixtures. Limited solubility in water. | [1] |

Synthesis of this compound

The Sandmeyer synthesis is a classical and reliable method for the preparation of this compound from p-toluidine.[1] The process involves two main steps: the formation of an isonitrosoacetanilide intermediate followed by acid-catalyzed cyclization.

Experimental Protocol: Sandmeyer Synthesis of this compound

Step 1: Synthesis of Isonitrosoaceto-p-toluidide

-

In a 5-liter round-bottom flask, dissolve 90 g (0.54 mole) of chloral hydrate in 1200 mL of water.

-

To this solution, add 1300 g of crystallized sodium sulfate.

-

Prepare a solution of 54 g (0.5 mole) of p-toluidine in 300 mL of water, adding 51.2 g (0.52 mole) of concentrated hydrochloric acid to dissolve the amine. Add this solution to the flask.

-

Finally, add a solution of 110 g (1.58 moles) of hydroxylamine hydrochloride in 500 mL of water.

-

Heat the mixture to a gentle boil. The reaction is typically complete within one to two minutes after boiling begins, indicated by the formation of a yellow crystalline precipitate of isonitrosoaceto-p-toluidide.

-

Cool the mixture and filter the product. Wash the crystals with cold water and dry. The yield is typically 75–77 g (83–86% of the theoretical amount).[1]

Step 2: Cyclization to this compound

-

In a 1-liter round-bottom flask equipped with a mechanical stirrer, warm 600 g of concentrated sulfuric acid to 50 °C.

-

Gradually add 80 g of dry isonitrosoaceto-p-toluidide to the warm acid, maintaining the temperature between 60 °C and 70 °C. Use external cooling to control the reaction temperature.

-

After the addition is complete, heat the solution to 80 °C and hold for about ten minutes to complete the reaction.

-

Pour the reaction mixture onto 3 kg of crushed ice.

-

Allow the mixture to stand for about 30 minutes, then filter the crude this compound.

-

For purification, suspend the crude product in hot water and add a solution of sodium hydroxide to dissolve it.

-

Add dilute hydrochloric acid with stirring until a slight precipitate forms. Filter this precipitate (impurities) and discard.

-

Acidify the filtrate with hydrochloric acid to precipitate the purified this compound.

-

Filter the product, wash with water until free of acid, and dry. The purified this compound melts at 187 °C.[1]

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a broad spectrum of pharmacological activities, making them promising candidates for drug development in various therapeutic areas.

Anticancer Activity

Derivatives of this compound have shown significant potential as anticancer agents, with a primary mechanism of action being the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2.[4][5] CDKs are crucial regulators of the cell cycle, and their dysregulation is a common feature of cancer.

The CDK2/Cyclin E and CDK2/Cyclin A complexes are key for the G1/S phase transition and S phase progression.[6] Inhibition of CDK2 by this compound derivatives leads to cell cycle arrest and apoptosis in cancer cells.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one) | A549 (Lung) | 4-13 | |

| HeLa (Cervical) | 4-13 | ||

| HepG2 (Liver) | 4-13 | ||

| Dihydroartemisinin-5-methylisatin hybrid 7a | MCF-7 (Breast) | 15.3-20.1 | |

| MDA-MB-231 (Breast) | 15.3-20.1 | ||

| MCF-7/ADR (Doxorubicin-resistant Breast) | 15.3-20.1 | ||

| MDA-MB-231/ADR (Doxorubicin-resistant Breast) | 15.3-20.1 |

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, correlating with kinase activity.[7]

-

Reagent Preparation : Prepare serial dilutions of the this compound derivative in DMSO. Prepare the CDK2/Cyclin A enzyme, ATP, and substrate solutions in the appropriate kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

-

Plate Setup : In a 96-well white, opaque plate, add the test compound or vehicle (DMSO).

-

Enzyme Addition : Add the CDK2/Cyclin A enzyme solution to all wells except the "no enzyme" blank controls. Pre-incubate for 10-15 minutes at room temperature.

-

Reaction Initiation : Initiate the kinase reaction by adding the ATP/substrate solution to all wells.

-

Incubation : Incubate the plate at 30°C for 30-60 minutes.

-

Reaction Termination : Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition : Measure the luminescence using a plate reader.

-

Data Analysis : Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity

This compound derivatives have also been investigated for their antibacterial and antifungal properties.

The exact mechanism of antimicrobial action for this compound derivatives is not fully elucidated but is believed to involve multiple targets. Some studies suggest that these compounds may act by inhibiting bacterial cell wall synthesis or by disrupting bacterial cell fusion.[1] The isatin scaffold can chelate metal ions essential for microbial enzyme function, and its derivatives can interfere with microbial DNA and protein synthesis.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Thiocarbohydrazone derivative 2 | Enterococcus faecalis | 64 |

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[8][9]

-

Preparation of Antimicrobial Solutions : Prepare a series of twofold dilutions of the this compound derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation : Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation : Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation : Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Activity

Isatin derivatives have a long history of investigation as antiviral agents, with some showing activity against a range of viruses, including HIV and SARS-CoV.[10]

The antiviral mechanism of isatin derivatives can vary depending on the virus. For HIV, some derivatives have been shown to inhibit reverse transcriptase, a key enzyme in the viral replication cycle.[11] For other viruses, they may interfere with viral entry, replication, or the synthesis of viral proteins.

| Compound | Virus | EC₅₀ (µM) | Cell Line | Reference |

| Isatinyl thiosemicarbazone 8a | HIV-1 | 1.69 | MT-4 | [11] |

| Isatinyl thiosemicarbazone 8b | HIV-1 | 4.18 | MT-4 | [11] |

| SPIII-5F | SARS-CoV | - (45% max protection) | Vero | [10] |

The Tissue Culture Infectious Dose 50 (TCID₅₀) assay is used to determine the viral titer and the efficacy of antiviral compounds.[12][13][14][15][16]

-

Cell Seeding : Seed a 96-well plate with a suitable host cell line (e.g., Vero cells for SARS-CoV) to form a confluent monolayer.

-

Compound and Virus Preparation : Prepare serial dilutions of the this compound derivative. Prepare a viral stock with a known titer.

-

Infection : Pre-incubate the cells with the diluted compound for a specific period. Then, infect the cells with the virus. Include a virus control (no compound) and a cell control (no virus or compound).

-

Incubation : Incubate the plate for several days, observing for cytopathic effects (CPE).

-

CPE Assessment : After the incubation period, score each well for the presence or absence of CPE.

-

TCID₅₀ Calculation : The TCID₅₀ is calculated using methods such as the Reed-Muench or Spearman-Kärber formulas to determine the viral dilution that causes CPE in 50% of the wells. The EC₅₀ (50% effective concentration) of the compound is the concentration that reduces the viral titer by 50%.

Drug Discovery and Development Workflow

The discovery of new therapeutic agents based on the this compound scaffold typically follows a structured workflow.

Conclusion

This compound continues to be a highly valuable and versatile scaffold in the field of medicinal chemistry. Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives underscore its importance in the quest for novel therapeutic agents. The information compiled in this technical guide highlights the significant progress made in understanding the anticancer, antimicrobial, and antiviral potential of this compound-based compounds. Future research should focus on elucidating the precise mechanisms of action for various biological activities, optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds, and advancing the most promising candidates through preclinical and clinical development.

References

- 1. Synthesis, Characterization, and Antibacterial Activity of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. protocols.io [protocols.io]

- 9. Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 12. brainvta.tech [brainvta.tech]

- 13. Viral Titering-TCID50 Assay Protocol - Creative Biogene [creative-biogene.com]

- 14. agilent.com [agilent.com]

- 15. bmglabtech.com [bmglabtech.com]

- 16. 50% Tissue Culture Infectious Dose Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

A Comprehensive Technical Guide to the Solubility of 5-Methylisatin in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of 5-Methylisatin in various organic solvents. Understanding the solubility of this compound is critical for its application in medicinal chemistry, drug development, and materials science, where it serves as a valuable intermediate.[1] This document presents available quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of a key signaling pathway in which this compound is involved.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution. For pharmaceutical applications, solubility is a critical determinant of a drug's bioavailability and therapeutic efficacy.

This compound, a derivative of isatin, is a yellow to orange crystalline solid.[1] Its chemical structure, featuring both hydrogen bond donor and acceptor sites alongside a nonpolar aromatic ring system, results in varied solubility across different organic solvents. Generally, this compound is considered soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO), while exhibiting limited solubility in water.[1][2]

Quantitative Solubility Data

Precise quantitative solubility data for this compound is limited in publicly available literature. However, data from chemical suppliers provides some key values. It is important to note that these values are often provided without detailed experimental conditions such as temperature.

Table 1: Reported Solubility of this compound

| Solvent System | Reported Solubility | Source |

| Methanol | 25 mg/mL | [3][4][5] |

| Chloroform/Ethanol (1:1) | 50 mg/mL | [3] |

Note: The temperature for these solubility measurements is not specified but is presumed to be room temperature.

Isatin as a Reference Compound

Due to the scarcity of comprehensive data for this compound, the solubility of its parent compound, isatin, can serve as a valuable proxy to understand its general solubility behavior. A detailed study by Liu et al. provides mole fraction solubility data for isatin in a range of organic solvents at various temperatures.[6][7] It is expected that the additional methyl group in this compound will slightly increase its lipophilicity and may lead to minor deviations from the solubility of isatin.